PI-828

Description

Structure

3D Structure

Properties

IUPAC Name |

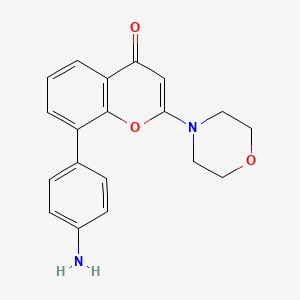

8-(4-aminophenyl)-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKMIBOGGXMBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648967 | |

| Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942289-87-4 | |

| Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of PI-828: A Dual Inhibitor of PI3K and Casein Kinase 2

For Immediate Release

[City, State] – November 20, 2025 – In the intricate landscape of cancer therapeutics, the small molecule inhibitor PI-828 has emerged as a promising agent due to its unique dual-targeting mechanism. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its anti-neoplastic activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Core Mechanism: Dual Inhibition of Critical Cancer Pathways

This compound functions as a potent inhibitor of two key enzyme families that are frequently dysregulated in cancer: Phosphoinositide 3-kinases (PI3Ks) and Casein Kinase 2 (CK2).[1][2] This dual inhibitory action allows this compound to simultaneously block multiple oncogenic signaling cascades, leading to a multifaceted anti-cancer effect.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in a wide range of human cancers. This compound targets the catalytic subunits of Class I PI3Ks, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of key signaling proteins such as Akt and mTOR, ultimately leading to decreased cell proliferation and survival.

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is overexpressed in numerous cancers and is associated with poor prognosis.[4][5] CK2 promotes tumorigenesis by phosphorylating a vast array of substrates involved in cell cycle progression, apoptosis suppression, and the maintenance of oncogenic signaling pathways.[4][6] By inhibiting CK2, this compound can destabilize critical cancer-promoting proteins and reactivate tumor suppressor functions.

Quantitative Inhibition Profile

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's efficacy in blocking the enzymatic activity of these kinases.

| Target | IC50 (nM) |

| PI3K p110α | 173[1][2] |

| PI3K p110β | 98[7] |

| PI3K p110δ | 227[7] |

| PI3K p110γ | 1967[7] |

| Casein Kinase 2 (CK2) | 149[1][2] |

| Casein Kinase 2α2 (CK2α2) | 1127[1][2] |

Cellular Effects of this compound in Cancer Cells

The dual inhibition of PI3K and CK2 by this compound translates into significant anti-cancer effects at the cellular level, primarily through the induction of apoptosis and the inhibition of cell proliferation.

Inhibition of Cell Viability and Proliferation

Studies have demonstrated that this compound exhibits a cytotoxic effect on various cancer cell lines in a dose-dependent manner. For instance, this compound has been shown to reduce the viability of 4T1 breast cancer cells and 4306 ovarian cancer cells at concentrations ranging from 0.01 to 100 µM.[1]

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, in cancer cells. This is achieved, in part, through the activation of effector caspases, such as caspase-3. At lower concentrations (0.78-3.12 µM), this compound can decrease caspase-3 activation, while higher concentrations (6.25-12.5 µM) directly trigger apoptosis.[1]

Signaling Pathway Modulation by this compound

The anti-cancer effects of this compound are a direct consequence of its ability to modulate critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the points of intervention by this compound.

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Figure 2: this compound inhibits the pro-survival and pro-proliferative functions of CK2.

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Lipid Kinase Assay (In Vitro)

This assay is used to determine the inhibitory effect of this compound on PI3K activity.

-

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate (PIP2) by PI3K. The amount of radiolabeled product (PIP3) is quantified to determine enzyme activity.

-

Materials:

-

Recombinant human PI3K enzyme (p110α/p85α, p110β/p85α, etc.)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound at various concentrations

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PI3K enzyme, and PIP2 substrate.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled PIP3 using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

-

Materials:

-

Cancer cell lines (e.g., 4T1, 4306)

-

Complete cell culture medium

-

96-well plates

-

This compound at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Caspase-3 Colorimetric Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3. This cleavage releases a chromophore (p-nitroaniline, pNA), which can be measured by its absorbance at 405 nm.[8][9]

-

Materials:

-

Cancer cell lines

-

This compound at various concentrations

-

Cell lysis buffer

-

Caspase-3 substrate (DEVD-pNA)

-

Reaction buffer

-

Microplate reader

-

-

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and prepare cell lysates using the provided lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.[8]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to untreated control cells.

-

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the PI3K/Akt/mTOR and CK2 signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins and their phosphorylated forms.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-PTEN, anti-β-catenin, anti-NF-κB p65)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the changes in protein expression and phosphorylation.

-

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for cancer treatment by simultaneously targeting the PI3K and CK2 pathways. Its ability to induce apoptosis and inhibit proliferation in cancer cells has been demonstrated through a variety of in vitro assays. The detailed experimental protocols provided in this guide are intended to support further investigation into the nuanced mechanisms of this compound and to facilitate the development of this promising anti-cancer agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of this compound's dual-inhibitory mechanism holds the potential to overcome resistance to single-agent therapies and improve outcomes for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 8. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

The Dual In-Cellular Action of PI-828: A Technical Guide to the Inhibition of PI3K and CK2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-828 is a potent small molecule inhibitor demonstrating a unique dual-inhibitory mechanism against two critical cellular kinases: Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). Both PI3K and CK2 are pivotal regulators of cell growth, proliferation, survival, and apoptosis. Their dysregulation is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the complex signaling pathways it modulates. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the therapeutic utility of this compound.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular functions, including cell growth, metabolism, and survival.[1] The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers that activate downstream effectors, most notably the serine/threonine kinase Akt.[1] Aberrant activation of the PI3K/Akt pathway is one of the most common alterations in human cancer, promoting tumorigenesis and resistance to therapy.[2]

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that phosphorylates a vast number of substrates, influencing a wide array of cellular processes such as gene expression, DNA repair, and cell cycle control.[3] CK2 is constitutively active and its elevated expression is frequently observed in various cancers, where it contributes to malignant transformation and the suppression of apoptosis.[4]

This compound has emerged as a molecule of interest due to its ability to concurrently inhibit both PI3K and CK2.[5] This dual-inhibitory action presents a promising strategy for cancer therapy by simultaneously targeting two key pro-survival pathways. This guide will delve into the technical details of this compound's mechanism of action, providing quantitative data and detailed experimental protocols to facilitate further research.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against various PI3K isoforms and CK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | Isoform | IC50 (nM) |

| PI3K | p110α | 173[6] |

| PI3K | p110β | 98[7] |

| PI3K | p110δ | 227[7] |

| PI3K | p110γ | 1967[7] |

| CK2 | - | 149[6] |

| CK2 | CK2α2 | 1127[6] |

Table 1: IC50 values of this compound against PI3K isoforms and CK2.

Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis. This compound inhibits the catalytic activity of PI3K, thereby preventing the production of PIP3 and blocking the downstream activation of Akt.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-thousand-and-one substrates of protein kinase CK2? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

In-Depth Technical Guide: Downstream Signaling Effects of PI-828

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-828 is a potent small molecule inhibitor with a dual-specificity targeting Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] Both PI3K and CK2 are critical regulators of numerous cellular processes, and their dysregulation is frequently implicated in the pathogenesis of cancer.[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of PI3K and CK2, thereby blocking their kinase activity. This dual inhibition leads to the modulation of a wide array of downstream signaling pathways controlling cell survival, proliferation, apoptosis, and metabolism.

PI3K Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. This compound's inhibitory action on PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates involved in cell cycle control, DNA repair, and apoptosis. By inhibiting CK2, this compound disrupts these fundamental cellular processes, contributing to its anti-cancer activity.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against various PI3K isoforms and CK2 has been determined through in vitro kinase assays.

| Target | IC50 (nM) |

| p110α (PI3K) | 173[1][2] |

| p110β (PI3K) | 98 |

| p110δ (PI3K) | 227 |

| p110γ (PI3K) | 1967 |

| CK2 | 149[1][2] |

| CK2α2 | 1127[1][2] |

| Caption: Inhibitory concentrations (IC50) of this compound against PI3K isoforms and Casein Kinase 2. |

Downstream Signaling Effects: A Detailed Look

The dual inhibition of PI3K and CK2 by this compound results in a cascade of downstream effects, ultimately leading to decreased cell viability and induction of apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

Treatment with this compound is expected to lead to a significant reduction in the phosphorylation of key proteins within the PI3K/Akt/mTOR pathway.

-

Akt Phosphorylation: A primary consequence of PI3K inhibition is the suppression of Akt phosphorylation at both Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its inactivation.

-

GSK3β Phosphorylation: Glycogen synthase kinase 3β (GSK3β), a downstream target of Akt, is constitutively active and is inhibited upon phosphorylation by Akt. Inhibition of Akt by this compound would therefore be expected to result in decreased phosphorylation of GSK3β, leading to its activation and subsequent effects on cell metabolism and gene expression.

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial downstream effector of the PI3K/Akt pathway. This compound-mediated inhibition of Akt would lead to reduced mTORC1 activity, impacting protein synthesis and cell growth.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Modulation of CK2-Mediated Signaling

CK2 phosphorylates a wide range of substrates that are involved in promoting cell survival and proliferation. Inhibition of CK2 by this compound is anticipated to decrease the phosphorylation of these substrates.

-

PTEN Regulation: CK2 can phosphorylate and inactivate the tumor suppressor PTEN. By inhibiting CK2, this compound may lead to the dephosphorylation and activation of PTEN, which would further suppress the PI3K/Akt pathway.

-

Apoptosis Regulation: CK2 is known to phosphorylate and inhibit pro-apoptotic proteins. Inhibition of CK2 by this compound can relieve this inhibition, thereby promoting apoptosis.

Caption: this compound inhibits CK2-mediated signaling pathways.

Cellular Effects of this compound

The combined inhibition of PI3K and CK2 by this compound culminates in significant anti-cancer effects at the cellular level.

Cytotoxicity and Apoptosis Induction

This compound has demonstrated cytotoxic effects in various cancer cell lines.

| Cell Line | Assay | Concentration Range | Effect |

| 4T1 (Breast Cancer) | Cell Viability | 0.01 - 100 µM | Cytotoxic effect |

| 4306 (Ovarian Cancer) | Cell Viability | 0.01 - 100 µM | Cytotoxic effect |

| NCCIT (Embryonal Carcinoma) | Apoptosis | 0.78 - 12.5 µM | Decreased caspase-3 activation at lower concentrations (0.78-3.12 µM) and induction of apoptosis at higher concentrations (6.25-12.5 µM)[2] |

The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity. This is mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. A hallmark of apoptosis is the cleavage of caspase-3, which can be detected by Western blotting.

Caption: Experimental workflow for studying this compound's effects.

Cell Cycle Arrest

Inhibition of PI3K and CK2, both of which are involved in cell cycle progression, is likely to induce cell cycle arrest in cancer cells treated with this compound. This can be assessed by flow cytometry analysis of propidium iodide-stained cells.

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: Treat cancer cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., Akt, GSK3β, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with this compound as required.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising dual inhibitor of PI3K and CK2 with significant anti-cancer potential. Its mechanism of action involves the simultaneous disruption of two key signaling pathways that are crucial for cancer cell survival and proliferation. The downstream effects of this compound, including the inhibition of Akt signaling and the induction of apoptosis and cell cycle arrest, underscore its potential as a therapeutic agent. Further research, particularly quantitative analysis of its impact on a broader range of downstream targets, will be crucial for its clinical development. A notable finding from recent studies is the ability of this compound to inhibit Ca2+ signaling initiated by certain aminergic agonists, a mechanism that appears to be independent of PI3K inhibition and may involve direct antagonism at G-protein coupled receptors.[3][4] This off-target effect should be considered in the further evaluation of this compound.

References

PI-828: A Technical Guide to its Dual Kinase Inhibition and Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PI-828, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). It details the compound's mechanism of action, its effects on apoptosis induction, and the signaling pathways involved. This guide consolidates quantitative data, presents detailed experimental protocols for key assays, and visualizes complex biological processes to support further research and development.

Core Mechanism of Action: Dual Inhibition of PI3K and CK2

This compound is a potent small molecule inhibitor that targets two critical signaling kinases implicated in cancer cell proliferation and survival: PI3K and CK2.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a pivotal role in cell growth, survival, and metabolism.[3][4][5] CK2 is a serine/threonine-selective protein kinase involved in a variety of cellular processes, including cell cycle control and DNA repair.[2] By inhibiting these pathways, this compound disrupts the core machinery that cancer cells rely on for uncontrolled growth.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against various kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating its activity against multiple Class I PI3K isoforms and CK2.[1][2][6]

| Target Kinase | Isoform | IC50 Value (nM) | Reference |

| PI3K | p110α | 173 / 183 | [1][2][6] |

| p110β | 98 | [6] | |

| p110δ | 227 | [6] | |

| p110γ | 1967 | [6] | |

| Casein Kinase 2 | CK2 | 149 | [1][2] |

| CK2α2 | 1127 | [1][2] |

Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer. This compound has been shown to induce cytotoxic effects and promote apoptosis in various cancer cell lines, although its effects appear to be concentration-dependent.[1][3]

In Vitro Efficacy and Cellular Effects

Studies have demonstrated that this compound exhibits a dose-dependent inhibitory effect on the proliferation of cancer cells.[3] Interestingly, its impact on apoptosis markers like caspase-3 shows a biphasic response in certain cell lines. At lower concentrations, this compound has been observed to decrease caspase-3 activation, while higher concentrations lead to the induction of apoptosis.[1] This suggests a complex mechanism of action that may involve the engagement of different cellular pathways at varying therapeutic windows.

| Cell Line(s) | Concentration (µM) | Duration (hours) | Observed Effect | Reference |

| 4T1 (Breast Cancer) | 0.01 - 100 | Not Specified | Cytotoxic effect | [1] |

| 4306 (Ovarian Cancer) | 0.01 - 100 | Not Specified | Cytotoxic effect | [1] |

| Not Specified | 0.78 - 3.12 | 48 | Decreased caspase 3 activation | [1] |

| Not Specified | 6.25 - 12.5 | 48 | Apoptosis induction | [1] |

| Oral Cancer Cells | Not Specified | Not Specified | Dose-dependent inhibition of proliferation | [3] |

Signaling Pathways in this compound-Mediated Apoptosis

The pro-apoptotic activity of this compound is primarily linked to its inhibition of the PI3K/Akt survival pathway. This pathway, when active, suppresses apoptosis through the phosphorylation and inactivation of several pro-apoptotic proteins.

The PI3K/Akt Survival Pathway and Its Inhibition

The PI3K/Akt pathway is a critical downstream effector of growth factor receptor signaling.[7] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (a Bcl-2 family member) and the FOXO family of transcription factors, which regulate the expression of genes involved in cell death.[7][8] By inhibiting PI3K, this compound prevents the activation of Akt, thereby relieving the inhibition on these pro-apoptotic factors and tipping the cellular balance towards apoptosis. This primarily engages the intrinsic (mitochondrial) apoptosis pathway .[9][10]

Caption: this compound inhibits PI3K, preventing Akt activation and promoting apoptosis.

The Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[11]

-

Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8.[9][11]

-

Intrinsic Pathway: Triggered by intracellular stress, this pathway is regulated by the Bcl-2 family of proteins.[8][12] Pro-apoptotic members like Bax and Bak permeabilize the mitochondrial outer membrane, releasing cytochrome c, which complexes with Apaf-1 and procaspase-9 to form the apoptosome, activating caspase-9.[9][10][13]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to orchestrate cell death.[9][14] this compound's action on the PI3K/Akt pathway directly influences the Bcl-2 family regulators, thus primarily activating the intrinsic pathway.

Caption: this compound primarily triggers the intrinsic apoptosis pathway via PI3K inhibition.

Key Experimental Protocols

The following section outlines standardized methodologies for assessing the effects of this compound on cancer cells.

General Experimental Workflow

A typical investigation into the apoptotic effects of this compound involves a multi-step process, from initial cell culture to endpoint analysis of cell viability and specific apoptotic markers.

Caption: Standard workflow for evaluating the anti-cancer effects of this compound in vitro.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at selected concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, total caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

This compound is a promising dual inhibitor of the PI3K and CK2 pathways with demonstrated cytotoxic and pro-apoptotic effects in cancer cells. Its primary mechanism of inducing apoptosis appears to be through the inhibition of the PI3K/Akt survival signaling cascade, leading to the activation of the intrinsic mitochondrial pathway.

The observed concentration-dependent dual effects on caspase-3 activation warrant further investigation to elucidate the underlying molecular switches. Future research should focus on:

-

Identifying the specific Bcl-2 family members modulated by this compound.

-

Exploring the role of CK2 inhibition in the apoptotic response.

-

Evaluating the efficacy of this compound in combination with other anti-cancer agents to explore potential synergistic effects.

-

Assessing its therapeutic potential in in vivo preclinical models.

A comprehensive understanding of these aspects will be crucial for the continued development of this compound as a targeted anti-cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anygenes.com [anygenes.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Involvement of the phosphoinositide 3-kinase/Akt pathway in apoptosis induced by capsaicin in the human pancreatic cancer cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

PI-828: A Technical Overview of its Potency Against p110 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of PI-828, a dual phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) inhibitor, against the Class I p110 isoforms. This document outlines the compound's IC50 values, a detailed, generalized experimental protocol for their determination, and a visualization of the relevant signaling pathway and experimental workflow.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound against the four Class I PI3K catalytic subunits: p110α, p110β, p110γ, and p110δ.

| p110 Isoform | IC50 (µM) |

| p110α | 0.183 |

| p110β | 0.098 |

| p110δ | 0.227 |

| p110γ | 1.967 |

Data sourced from publicly available information from Tocris Bioscience and R&D Systems.[1][2]

Experimental Protocols: Determination of p110 IC50 Values

While the specific protocol used for generating the above IC50 values for this compound is not publicly detailed, a generalized in vitro lipid kinase assay protocol is described below. This method is standard for determining the potency of small molecule inhibitors against PI3K isoforms.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of each p110 isoform.

Materials:

-

Recombinant human p110/p85 heterodimer isoforms (p110α/p85α, p110β/p85β, p110γ/p101, p110δ/p85α)

-

This compound compound

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Lipid vesicles containing PIP2

-

96-well reaction plates

-

Phosphocellulose or nitrocellulose membrane

-

Wash buffers (e.g., 75 mM phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.

-

Add the recombinant p110 isoform to each well.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

To start the reaction, add a mixture of lipid vesicles containing PIP2 and [γ-³²P]ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the PIP2 substrate.

-

-

Termination of Reaction and Detection:

-

Stop the reaction by adding a solution like 1N HCl.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.

-

Wash the membrane extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Allow the membrane to dry.

-

-

Data Acquisition and Analysis:

-

Quantify the amount of radiolabeled PIP3 product on the membrane using a scintillation counter or a phosphorimager.

-

The kinase activity is proportional to the amount of radioactivity detected.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualization

PI3K/Akt Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, the p110 catalytic subunit phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.

Caption: The PI3K/Akt signaling cascade and the inhibitory action of this compound on the p110 catalytic subunit.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.

References

The Dual PI3K/CK2 Inhibitor PI-828: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-828 is a potent small molecule inhibitor targeting two critical nodes in cellular signaling: phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2). Both of these kinases are key regulators of cell proliferation, survival, and cell cycle progression, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the role of this compound in cell cycle regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The primary mechanism of this compound in cell cycle control involves the induction of an S-phase accumulation in oral squamous cell carcinoma cells, coupled with the downregulation of the critical G1/S transition regulator, Cyclin D1. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar dual-kinase inhibitors.

Core Mechanism of Action

This compound exerts its biological effects through the dual inhibition of the PI3K and CK2 signaling pathways.

-

PI3K Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt has a myriad of downstream targets that promote cell cycle progression, in part by upregulating cyclins and inhibiting cell cycle inhibitors.

-

CK2 Pathway: Casein kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including cell cycle control and DNA repair[1]. CK2 can influence the cell cycle at multiple checkpoints and its inhibition has been shown to induce cell cycle arrest.

By inhibiting both PI3K and CK2, this compound disrupts these pro-proliferative signaling networks, leading to altered cell cycle progression and anti-cancer activity[1].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| p110α (PI3K) | 173 | Lipid Kinase Assay | [1] |

| CK2 | 149 | Lipid Kinase Assay | [1] |

| CK2α2 | 1127 | Lipid Kinase Assay | [1] |

Table 2: IC50 Values of this compound in Oral Cancer Cell Lines

| Cell Line | IC50 (µM) | Cancer Type | Reference |

| SCC-4 | 17.44 | Oral Squamous Cell Carcinoma | [2] |

| SCC-9 | 23.26 | Oral Squamous Cell Carcinoma | [2] |

| SCC-25 | 31.02 | Oral Squamous Cell Carcinoma | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cell Lines

Cells were treated with this compound at their respective IC50 concentrations.

| Cell Line | Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) | Reference |

| SCC-4 | Control | 65.4 ± 2.1 | 23.8 ± 1.5 | 10.8 ± 0.9 | [2] |

| This compound | 48.2 ± 1.8 | 41.5 ± 2.5 | 10.3 ± 0.7 | [2] | |

| SCC-9 | Control | 70.1 ± 2.5 | 19.5 ± 1.2 | 10.4 ± 0.8 | [2] |

| This compound | 55.3 ± 2.2 | 35.2 ± 1.9 | 9.5 ± 0.6 | [2] | |

| SCC-25 | Control | 68.9 ± 2.3 | 21.3 ± 1.4 | 9.8 ± 0.7 | [2] |

| This compound | 52.6 ± 2.0 | 38.9 ± 2.1 | 8.5 ± 0.5 | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cell Cycle Regulation

Caption: this compound inhibits PI3K and CK2, leading to reduced Cyclin D1 levels and S-phase arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing this compound's effect on the cell cycle using flow cytometry.

Experimental Workflow for Western Blot Analysis of Cyclin D1

Caption: Workflow for Western blot analysis of Cyclin D1 expression after this compound treatment.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from methodologies used for cell cycle analysis of oral cancer cell lines treated with PI3K inhibitors.

Materials:

-

Oral squamous carcinoma cell lines (e.g., SCC-4, SCC-9, SCC-25)

-

Complete cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with this compound at the predetermined IC50 concentration for each cell line. A vehicle control (DMSO) should be run in parallel. Incubate for 48 hours.

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cyclin D1 Expression

This protocol is a standard method for analyzing protein expression in cells treated with kinase inhibitors.

Materials:

-

Treated and control cell pellets (from a parallel experiment to the cell cycle analysis)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibodies: Rabbit anti-Cyclin D1, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. In parallel, a separate membrane or the same membrane after stripping can be incubated with an anti-β-actin antibody as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the Cyclin D1 signal to the β-actin signal.

Discussion and Future Directions

The available data strongly indicate that this compound modulates the cell cycle in oral squamous cell carcinoma cells, leading to an accumulation of cells in the S-phase. This is consistent with a disruption of the normal progression through the cell cycle. The downregulation of Cyclin D1, a key regulator of the G1 to S phase transition, provides a mechanistic link to the observed cell cycle alterations. Inhibition of the PI3K/Akt/mTOR pathway is known to decrease the transcription and translation of Cyclin D1. Additionally, CK2 can phosphorylate and stabilize proteins that regulate Cyclin D1 expression. Therefore, the dual inhibition of PI3K and CK2 by this compound likely creates a synergistic effect in reducing Cyclin D1 levels, thereby impeding G1/S progression and leading to the observed S-phase accumulation.

Future research should focus on elucidating the broader impact of this compound on the cell cycle machinery. Investigating the expression and phosphorylation status of other key cell cycle regulators, such as CDK4/6, p21, and p27, would provide a more comprehensive understanding of its mechanism of action. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents that target different phases of the cell cycle could reveal synergistic anti-cancer effects and provide a rationale for novel combination therapies in the treatment of oral and other cancers. The off-target effects of this compound on other cellular processes should also be investigated to fully characterize its pharmacological profile.

References

In-Depth Technical Guide: Discovery and Synthesis of PI-828

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-828 has been identified as a potent small molecule inhibitor with dual activity against phosphoinositide 3-kinases (PI3Ks) and casein kinase 2 (CK2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed summaries of its inhibitory activities, its impact on cellular signaling pathways, and methodologies for its synthesis and evaluation. The information presented is intended to support further research and development efforts in the fields of oncology and cell signaling.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Similarly, casein kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase, is implicated in the control of cell cycle progression and apoptosis, and its elevated activity is associated with various cancers. The development of dual inhibitors targeting both PI3K and CK2, such as this compound, presents a promising strategy for cancer therapy.

This compound, a derivative of the well-known PI3K inhibitor LY294002, has demonstrated significant potency and a unique inhibitory profile. This document details the scientific journey from its discovery to its characterization, providing researchers with the necessary information to explore its therapeutic potential.

Discovery of this compound

This compound was discovered during efforts to explore the specificity of the PI3K family inhibitor LY294002. Researchers synthesized an analogue of LY294002, which was later named this compound, for use in chemical proteomic strategies. The rationale was to immobilize this analogue on a solid support to identify its protein targets within cellular extracts. This approach led to the characterization of this compound as a potent inhibitor of PI3K and subsequently as a dual inhibitor of CK2.

Synthesis of this compound

Core Scaffold: 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Chemical Formula: C₁₉H₁₈N₂O₃

Molecular Weight: 322.36 g/mol

CAS Number: 942289-87-4[1]

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and verification in a laboratory setting.

Caption: Plausible multi-step synthesis workflow for this compound.

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against both PI3K and CK2. The quantitative data for its biological activity are summarized in the tables below for easy comparison.

PI3K Inhibition

This compound has been shown to be a more potent inhibitor of PI3K than its parent compound, LY294002. Its inhibitory activity against various Class I PI3K isoforms has been determined through radiometric kinase assays.

| PI3K Isoform | IC₅₀ (µM) |

| p110α | 0.183 |

| p110β | 0.098 |

| p110δ | 0.227 |

| p110γ | 1.967 |

| Table 1: Inhibitory activity of this compound against Class I PI3K isoforms. |

Casein Kinase 2 (CK2) Inhibition

Further studies revealed that this compound also potently inhibits casein kinase 2.

| Kinase | IC₅₀ (nM) |

| p110α | 173 |

| CK2 | 149 |

| CK2α2 | 1127 |

| Table 2: Dual inhibitory activity of this compound against p110α and CK2 isoforms.[2][3] |

Off-Target Activity

Interestingly, this compound has been observed to have off-target effects on calcium mobilization. It can inhibit Ca²⁺ transients elicited by certain aminergic G protein-coupled receptor (GPCR) agonists, such as acetylcholine, histamine, and serotonin. This effect appears to be independent of its PI3K inhibitory activity.

Signaling Pathways

The dual inhibitory action of this compound targets two key signaling pathways implicated in cancer cell proliferation and survival.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Caption: Inhibition of the pro-survival function of CK2 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Radiometric PI3K Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate by PI3K.

Materials:

-

Purified recombinant PI3K isoforms

-

PI(4,5)P2 substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (P81)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction tube, combine the PI3K enzyme, PI(4,5)P2 substrate, and the diluted this compound or DMSO (for control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for the radiometric PI3K kinase assay.

Casein Kinase 2 (CK2) Assay

This assay is similar to the PI3K assay but uses a specific peptide substrate for CK2.

Materials:

-

Purified recombinant CK2

-

Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

CK2 reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Follow a similar procedure as the PI3K kinase assay, substituting the PI3K components with CK2 enzyme and its specific peptide substrate.

-

The reaction is typically incubated at 30°C for 10-30 minutes.

-

Quantification and data analysis are performed as described for the PI3K assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Materials:

-

Cultured cells (e.g., HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution)

-

GPCR agonist (e.g., acetylcholine, histamine)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Plate cells on a suitable imaging dish or multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with this compound or DMSO (for control) for a specified period.

-

Establish a baseline fluorescence reading.

-

Add the GPCR agonist to stimulate calcium mobilization.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data to determine the effect of this compound on agonist-induced calcium mobilization.

Caption: Workflow for the calcium mobilization assay.

Conclusion

This compound is a valuable research tool for investigating the roles of PI3K and CK2 in cellular signaling and disease. Its dual inhibitory activity makes it an interesting candidate for further preclinical evaluation as a potential anti-cancer agent. The off-target effects on calcium signaling also warrant further investigation to fully understand its pharmacological profile. This guide provides a foundational understanding of this compound, which should facilitate its use and further exploration by the scientific community.

References

The Dual PI3K/CK2 Inhibitor PI-828: A Technical Guide for In Vitro Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-828 is a potent small molecule inhibitor that uniquely targets two critical signaling nodes in cancer progression: phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2). The aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, driving cellular proliferation, survival, and metabolic reprogramming. Concurrently, CK2, a constitutively active serine/threonine kinase, is often overexpressed in cancer and contributes to anti-apoptotic mechanisms and the stabilization of oncogenic proteins. The dual inhibitory action of this compound presents a compelling strategy to overcome the signaling redundancy and feedback loops that can limit the efficacy of single-target therapies. This technical guide provides an in-depth overview of this compound's activity in in vitro cancer models, including its inhibitory profile, effects on cancer cell lines, and detailed protocols for its experimental application.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Casein Kinase 2

| Target | IC50 (nM) |

| p110α | 173[1] |

| p110β | 98[2][3] |

| p110δ | 227[2][3] |

| p110γ | 1967[2][3] |

| CK2 | 149[1] |

| CK2α2 | 1127[1] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect |

| 4T1 | Breast Cancer | Cell Viability | 0.01 - 100 µM | Not Specified | Cytotoxic effect observed[1] |

| 4306 | Ovarian Cancer | Cell Viability | 0.01 - 100 µM | Not Specified | Cytotoxic effect observed[1] |

| NCCIT | Embryonal Carcinoma | Apoptosis (Caspase 3) | 0.78 - 3.12 µM | 48 hours | Decreased caspase 3 activation[1] |

| NCCIT | Embryonal Carcinoma | Apoptosis | 6.25 - 12.5 µM | 48 hours | Induction of apoptosis[1] |

| CAL27 | Oral Squamous Cell Carcinoma | Cell Proliferation (MTT) | Not Specified | Not Specified | Dose-dependent inhibition[4] |

| TCA-8113 | Oral Squamous Cell Carcinoma | Cell Proliferation (MTT) | Not Specified | Not Specified | Dose-dependent inhibition[4] |

| SCC-4 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |

| SCC-9 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |

| SCC-25 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting the PI3K and CK2 signaling pathways. The following diagrams illustrate the key components of these pathways and the points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound in cancer models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 4T1, 4306, CAL27, TCA-8113)

-

Complete cell culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for this compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., NCCIT, SCC-4, SCC-9, SCC-25)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.78 µM to 12.5 µM) for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Western Blot Analysis for Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and CK2 signaling pathways.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-PTEN, anti-total-PTEN, and appropriate CK2 substrate antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising dual inhibitor of PI3K and CK2 with demonstrated cytotoxic and pro-apoptotic effects in a range of in vitro cancer models. Its ability to target two key oncogenic pathways simultaneously provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute robust in vitro studies to explore the full potential of this compound. Careful consideration of cell line-specific sensitivities and optimization of experimental conditions will be crucial for elucidating the precise mechanisms of action and identifying cancer types most likely to respond to this novel therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

PI-828 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-828 is a potent, cell-permeable small molecule inhibitor that has been identified as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1] Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of this compound makes it a valuable tool for investigating the cellular functions of both PI3K and CK2, and a potential starting point for the development of therapeutics targeting signaling pathways in which these kinases play a crucial role. This technical guide provides a comprehensive overview of the known kinase selectivity profile of this compound, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound has been characterized against members of the PI3K family and Casein Kinase 2. While a broad, kinome-wide selectivity screen for this compound is not publicly available in the reviewed literature, the existing data clearly demonstrates its potent activity against these two key kinase families.

Phosphoinositide 3-Kinase (PI3K) Family Inhibition

This compound demonstrates potent inhibition of Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) against various p110 catalytic subunits are summarized in the table below.

| Kinase Isoform | IC50 (nM) |

| p110α | 173[1], 183[3][4] |

| p110β | 98[3][4] |

| p110δ | 227[3][4] |

| p110γ | 1967[3][4] |

Table 1: Inhibitory activity of this compound against Class I PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition

In addition to its activity against PI3Ks, this compound is a potent inhibitor of the serine/threonine kinase CK2. The IC50 values for this compound against the CK2 catalytic subunit are presented below.

| Kinase | IC50 (nM) |

| CK2 | 149[1] |

| CK2α2 | 1127[1] |

Table 2: Inhibitory activity of this compound against Casein Kinase 2.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA repair, and apoptosis.

Experimental Protocols

The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of this compound against PI3K and CK2. These protocols are based on established methods and the procedures described in the primary literature.[2]

In Vitro PI3K Lipid Kinase Assay

This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme.

Workflow:

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

Phosphatidylinositol (PI)

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Stop solution (e.g., 1 M HCl)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, add the PI3K enzyme and the corresponding dilution of this compound. Incubate for 10-15 minutes at room temperature.

-

Prepare the lipid substrate by sonicating PI in the kinase reaction buffer.

-

Initiate the kinase reaction by adding the PI substrate and [γ-32P]ATP to the enzyme-inhibitor mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids using a chloroform:methanol extraction procedure.

-

Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.

-